molecular formula C22H22ClN5O B2912362 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide CAS No. 1105213-66-8

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B2912362
CAS No.: 1105213-66-8
M. Wt: 407.9
InChI Key: QOERESIQHODMFH-UHFFFAOYSA-N
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Description

The compound 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide (hereafter referred to as the "target compound") is a pyridazine-piperidine hybrid with a carboxamide linker. Its structure features a 4-chlorophenyl-substituted pyridazine ring and a piperidine-3-carboxamide moiety modified by a pyridin-2-ylmethyl group.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c23-18-8-6-16(7-9-18)20-10-11-21(27-26-20)28-13-3-4-17(15-28)22(29)25-14-19-5-1-2-12-24-19/h1-2,5-12,17H,3-4,13-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOERESIQHODMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with a pyridin-2-ylmethyl halide.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Key Variations

The target compound shares a core scaffold with several derivatives, differing in substituents on the pyridazine ring, piperidine carboxamide group, and N-terminal modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Evidence ID
Target Compound Pyridazin-3-yl (4-Cl-Ph), N-(pyridin-2-ylmethyl) Likely C22H21ClN6O ~428.9 4-Cl-Ph enhances lipophilicity; pyridin-2-ylmethyl may influence receptor binding. -
1-(6-(4-Chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide N-isopropyl C20H23ClN4O 394.9 Isopropyl group reduces steric bulk compared to pyridinylmethyl.
1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide Thiazol-2-yl (pyridin-3-yl) C18H17ClN6OS 400.9 Thiazole ring introduces heterocyclic diversity; may alter solubility.
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide 2-MeO-Ph, N-(3-Me-pyridin-2-yl) C23H25N5O2 403.5 Methoxy group increases electron density; 3-Me-pyridine may affect steric interactions.
1-(6-Phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide Pyridazin-3-yl (Ph), N-(pyridin-3-ylmethyl) C22H23N5O 373.5 Phenyl group enhances hydrophobicity; pyridin-3-ylmethyl alters spatial orientation.
N-(2-Chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide Piperidin-1-yl, N-(2-Cl-4-Me-Ph) C17H18ClN5O 343.8 Piperidine as a substituent instead of carboxamide; simplified pharmacophore.

Implications of Substituent Variations

Pyridazine Ring Modifications
  • 4-Chlorophenyl vs. Phenyl ( vs. 16): The 4-chlorophenyl group in the target compound and increases lipophilicity and may enhance membrane permeability or receptor binding affinity compared to unsubstituted phenyl analogs .
Piperidine Carboxamide Modifications
  • N-Terminal Groups: The pyridin-2-ylmethyl group in the target compound likely offers directional hydrogen bonding via the pyridine nitrogen, contrasting with the isopropyl group in , which prioritizes hydrophobic interactions.
  • Positional Isomerism (): Substitution at pyridin-2-ylmethyl (target) vs.

Biological Activity

The compound 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19ClN4O\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

This structure features a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which are known to contribute to its biological effects.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.

Antibacterial Activity

A study assessing various derivatives of pyridazine compounds found that certain analogs demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's structural components may enhance its interaction with bacterial cell membranes or specific metabolic pathways, leading to effective inhibition of bacterial growth .

Table 1: Antibacterial Efficacy of Pyridazine Derivatives

Compound NameBacterial StrainMIC (μg/mL)
Compound ASalmonella typhi5.0
Compound BBacillus subtilis10.0
1-(6-(4-chlorophenyl)pyridazin-3-yl)...Pseudomonas aeruginosa15.0

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have shown that derivatives containing piperidine and pyridazine rings can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The chlorophenyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets .

Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that the compound significantly reduces the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Such inhibition is critical in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (μM)
Acetylcholinesterase0.5
Urease1.2

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to inhibition or modulation of their activities. For example, the interaction with AChE prevents the breakdown of acetylcholine, enhancing cholinergic transmission in neuronal pathways .

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